3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid
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Overview
Description
3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid consists of a pyridine ring substituted with a chloro group at the 3-position, a cyclopentyloxy group at the 2-position, and a boronic acid group at the 4-position .Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
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Preparation of HIV-1 Protease Inhibitors
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Potential Cancer Therapeutics
- Field : Medicinal Chemistry
- Application : This compound is used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
-
Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
-
Regioselective Suzuki-Miyaura Coupling
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Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
- Field : Organic Chemistry
- Application : This compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
-
Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
-
Regioselective Suzuki-Miyaura Coupling
-
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
- Field : Organic Chemistry
- Application : This compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
Future Directions
Boronic acids and their derivatives, such as 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, are gaining interest in the field of medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for further exploration and development of boronic acid derivatives in the future.
properties
IUPAC Name |
(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRYHFVOOMDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid |
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